Enhanced Lipophilicity (cLogP) Versus 4-Methylbenzyl and Unsubstituted Benzyl Analogs
The target compound exhibits higher calculated lipophilicity (XLogP3-AA = 3.1) compared to its closest commercial analog, 4-{[(4-methylbenzyl)oxy]methyl}piperidine hydrochloride (CAS 1353989-66-8, XLogP3-AA = 2.4), and the unsubstituted benzyl analog 4-[(benzyloxy)methyl]piperidine hydrochloride (CAS 301226-92-6, XLogP3-AA = 2.0) [1]. This increase of 0.7–1.1 log units translates to a ~5–12 fold higher partition coefficient, which can significantly influence membrane permeability, blood-brain barrier penetration, and target engagement in cellular assays [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (Free base form) |
| Comparator Or Baseline | 4-Methylbenzyl analog: XLogP3-AA = 2.4; Unsubstituted benzyl analog: XLogP3-AA = 2.0; 4-tert-Butylbenzyl analog: XLogP3-AA = 3.5 |
| Quantified Difference | ΔXLogP3-AA = +0.7 vs 4-methyl; +1.1 vs unsubstituted; -0.4 vs 4-tert-butyl |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem |
Why This Matters
Lipophilicity differences of this magnitude are decision-critical in fragment-based drug design and lead optimization, directly affecting absorption and CNS exposure potential.
- [1] PubChem Compound Summary. 4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride (CID 42628277); 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride (CID 66569618); 4-[(Benzyloxy)methyl]piperidine hydrochloride (CID 301226-92-6). Computed Properties. URL: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] C.A. Lipinski et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev, 1997, 23, 3-25. View Source
